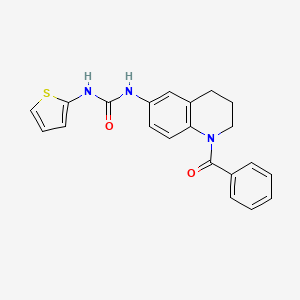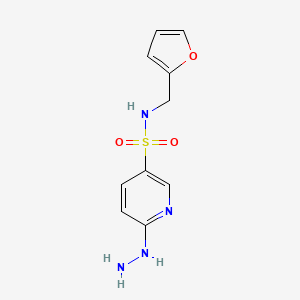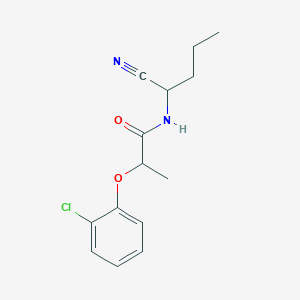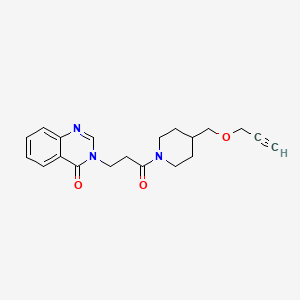![molecular formula C18H19N5O3 B2612801 3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-92-5](/img/structure/B2612801.png)
3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a compound that belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . This compound is of immense importance due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as the one , has been an interesting field of study for decades . Various synthetic strategies have been developed, and new isoxazole derivatives have been designed based on the most recent knowledge emerging from the latest research . For instance, Sriram et al. have designed and synthesized 3-phenyl-4,5,6,7-tetrahydro-1 H-pyrazolo[4,3-c]pyridine analogues from piperidin-4-one by a five-step synthetic process .
Molecular Structure Analysis
Isoxazole, a key component of the compound, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The substitution of various groups on the isoxazole ring imparts different activity .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .
Scientific Research Applications
Anticancer Activity
Several studies have synthesized novel compounds showing promising anticancer activity. For instance, compounds synthesized from related chemical structures demonstrated anticancer activity at low concentrations compared to reference drugs, showing potential against lung, breast, and CNS cancer cell lines (Hammam et al., 2005). Another study focused on the synthesis of derivatives that exhibited significant antitumor activities, indicating the therapeutic potential of these compounds in cancer treatment (Mohareb & Abdelaziz, 2013).
Antimicrobial Activity
Research has also explored the antimicrobial potential of compounds synthesized from related structures. For example, a study synthesized new pyrazole derivatives that showed high antibacterial activities, suggesting their use as potential antimicrobial agents (Mohamed et al., 2021). Another study produced compounds with antibacterial activity against various bacterial strains, exceeding the activity of standard drugs like ampicillin (Elkanzi et al., 2020).
Antiallergic Properties
Compounds derived from related chemical structures have been investigated for their antiallergic properties. A study synthesized derivatives that, when administered, exhibited antiallergic activity in tests, with certain compounds being significantly more potent than disodium cromoglycate, a standard antiallergic drug (Nohara et al., 1985).
Mechanism of Action
While the specific mechanism of action for “3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is not explicitly mentioned in the search results, isoxazole derivatives have been shown to have a wide range of biological activities . For instance, some compounds were effective as GABA uptake inhibitors and anticonvulsants, showing that these compounds can cross the blood-brain barrier .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
3-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c19-10-14-17(21-8-7-20-14)25-12-4-3-9-23(11-12)18(24)16-13-5-1-2-6-15(13)26-22-16/h7-8,12H,1-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGULYFSFCUWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2612718.png)
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612719.png)

![2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone](/img/structure/B2612724.png)
![3,5-Dimethyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2612726.png)

![3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2612729.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2612730.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2612735.png)
![1,3-Dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2612737.png)
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2612738.png)
![2,11-Dichlorodibenzo[b,f][1,4]oxazepine](/img/structure/B2612739.png)
